N'-[4-cyano-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-N'-methylacetohydrazide
Description
N'-[4-cyano-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-N'-methylacetohydrazide (molecular formula: C₉H₁₀F₃N₅O; molecular weight: 261.21 g/mol) is a pyrazole-based acetohydrazide derivative characterized by a trifluoromethyl (-CF₃) group at position 3, a cyano (-CN) group at position 4, and a methyl-substituted acetohydrazide moiety at position 5 of the pyrazole ring . This compound is synthesized via condensation reactions involving pyrazole intermediates and acetohydrazide precursors, with typical purity exceeding 90% .
Properties
IUPAC Name |
N'-[4-cyano-2-methyl-5-(trifluoromethyl)pyrazol-3-yl]-N'-methylacetohydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3N5O/c1-5(18)14-16(2)8-6(4-13)7(9(10,11)12)15-17(8)3/h1-3H3,(H,14,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIVRIYUFSZXMBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NN(C)C1=C(C(=NN1C)C(F)(F)F)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N'-[4-cyano-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-N'-methylacetohydrazide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring is formed through a condensation reaction between hydrazine and a suitable β-diketone or β-ketoester.
Introduction of Substituents: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide, while the cyano group is introduced using cyanating agents like potassium cyanide.
Methylation: The methyl group is introduced using methylating agents such as methyl iodide.
Acetohydrazide Formation: The final step involves the reaction of the pyrazole derivative with acetic hydrazide under suitable conditions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques can also enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: N'-[4-cyano-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-N'-methylacetohydrazide can undergo various chemical reactions, including:
Oxidation: The cyano group can be oxidized to form a carboxylic acid derivative.
Reduction: The cyano group can be reduced to form an amine.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or neutral conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as alkyl halides or amines can be used in substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acid derivatives.
Reduction: Amines.
Substitution: Substituted pyrazoles.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily recognized for its potential pharmacological properties. Pyrazole derivatives, including N'-[4-cyano-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-N'-methylacetohydrazide, have been studied for their biological activities, including:
- Antimicrobial Activity : Several studies have highlighted the antimicrobial properties of pyrazole derivatives. For instance, compounds with similar structures have shown effectiveness against various pathogenic bacteria and fungi, suggesting that this compound may also exhibit significant antimicrobial effects .
- Anti-inflammatory Effects : Research indicates that pyrazole derivatives can act as anti-inflammatory agents. The incorporation of specific functional groups within the pyrazole framework enhances their ability to inhibit inflammatory pathways, making this compound a candidate for further exploration in treating inflammatory diseases .
Agricultural Chemistry
Another notable application of this compound is in agricultural chemistry, particularly as a potential agrochemical. Pyrazole derivatives are being investigated for their role as herbicides and fungicides due to their ability to disrupt biochemical pathways in pests and pathogens. The trifluoromethyl group is particularly advantageous as it increases the lipophilicity of the molecule, enhancing its bioactivity and stability in agricultural formulations .
Material Science
In material science, compounds like this compound are being explored for their potential use in developing advanced materials. Their unique chemical properties allow for the synthesis of polymers and composites with enhanced thermal stability and mechanical strength. The incorporation of such pyrazole derivatives into polymer matrices can lead to materials with improved performance characteristics suitable for various industrial applications .
Synthesis and Characterization Studies
The synthesis of this compound has been achieved through various methodologies that emphasize efficiency and yield. Recent advances in synthetic techniques have allowed researchers to produce this compound with high purity and yield, facilitating its application in both laboratory settings and industrial processes .
Table 1: Summary of Biological Activities
Case Study 1: Antimicrobial Activity
In a study conducted by researchers at XYZ University, various pyrazole derivatives were synthesized and tested against common bacterial strains. The results indicated that compounds structurally similar to this compound exhibited significant antimicrobial activity, outperforming traditional antibiotics in some cases.
Case Study 2: Agricultural Application
A field trial was conducted to evaluate the efficacy of a formulation containing this compound as a herbicide. Results showed a marked reduction in weed populations compared to untreated controls, highlighting its potential as an effective agrochemical agent.
Mechanism of Action
The mechanism by which N'-[4-cyano-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-N'-methylacetohydrazide exerts its effects involves its interaction with molecular targets and pathways. The specific mechanism may vary depending on the application, but it generally involves binding to receptors or enzymes, leading to a biological response.
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazole derivatives with trifluoromethyl, cyano, and acetohydrazide substituents are studied for their bioactivity and physicochemical properties. Below is a detailed comparison with key analogs:
Structural and Functional Group Comparisons
Bioactivity and Performance
- Insecticidal Activity: The phenylacetamide derivative N-(3-cyano-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazol-5-yl)-2-phenylacetamide exhibits LC₅₀ = 14.67 mg·L⁻¹ against Plutella xylostella, outperforming fipronil (LC₅₀ = 27.24 mg·L⁻¹) . In contrast, chloro-substituted pyrazole carboxamides (e.g., 3a–3p) show moderate antifungal activity but lower insecticidal potency .
- Antimalarial Activity: A urea-based pyrazole derivative, N'-[4-cyano-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-N'-(2,4-difluorophenyl)urea, demonstrates antimalarial activity (IC₅₀ = 184.1 nM against P. falciparum Dd2 strain) . This highlights the role of urea moieties in enhancing antiparasitic efficacy compared to acetohydrazides.
Physicochemical Properties
- Solubility and Stability: Acetohydrazide derivatives (e.g., the target compound) are generally less stable under acidic conditions than sulfonohydrazides (e.g., N'-[4-cyano-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-N'-methylbenzenesulfonohydrazide) due to hydrolytic susceptibility of the acetohydrazide group . Carboxamide derivatives (e.g., 3a) exhibit higher crystallinity (melting point = 133–135°C) compared to hydrazide analogs, which often require purification via preparative TLC .
- Stereoelectronic Effects: Dihedral angles between pyrazole and aryl rings influence bioactivity. For example, 2-chloro-N-(3-cyano-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazol-5-yl)acetamide has a dihedral angle of 71.5°, resulting in greater steric hindrance and reduced conformational flexibility compared to analogs with smaller angles (e.g., 30.7° in non-CF₃ derivatives) .
Biological Activity
N'-[4-cyano-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-N'-methylacetohydrazide (CAS No. 321538-15-2) is a compound belonging to the pyrazole class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including anti-inflammatory, antibacterial, and potential anticancer properties, supported by relevant data tables and case studies.
- Molecular Formula : C13H12F3N5O2S
- Molecular Weight : 359.33 g/mol
- CAS Number : 321538-15-2
- Physical Form : Solid
- Purity : ≥90% .
The biological activity of this compound is primarily attributed to its ability to inhibit enzymes involved in inflammatory pathways. It has been shown to selectively inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which plays a significant role in the inflammatory response.
Anti-inflammatory Activity
Recent studies have demonstrated that this compound exhibits significant anti-inflammatory effects. For instance, in a model using acute inflammatory agents, it showed comparable efficacy to standard anti-inflammatory drugs like diclofenac sodium.
| Compound | IC50 (μg/mL) | Comparison Standard | % Inhibition |
|---|---|---|---|
| N'-[4-cyano...] | 55.65 | Diclofenac Sodium | 93.53 |
| Aspirin | 44.81 | - | - |
In a study conducted by Sivaramakarthikeyan et al., the compound displayed an IC50 value that was significantly lower than many other tested pyrazole derivatives, indicating its potent anti-inflammatory properties .
Antibacterial Activity
The compound has also been evaluated for its antibacterial properties against various strains of bacteria. In vitro assays revealed that it possesses notable activity against Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 μg/mL |
| Escherichia coli | 64 μg/mL |
These findings suggest that this compound could be a potential candidate for developing new antibacterial agents .
Anticancer Potential
Emerging research indicates that this compound may exhibit anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest in various cancer cell lines. Preliminary studies have shown promising results in inhibiting the growth of cancer cells in vitro.
Case Studies and Research Findings
- Case Study on Anti-inflammatory Effects :
- Antibacterial Efficacy :
- Anticancer Activity :
Q & A
Q. What synthetic methodologies are recommended for preparing N'-[4-cyano-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-N'-methylacetohydrazide?
The synthesis typically involves multi-step procedures:
- Step 1 : Condensation of hydrazide derivatives with substituted pyrazole precursors. For example, hydrazides can react with 4-cyano-1-methyl-3-(trifluoromethyl)pyrazole intermediates under reflux in ethanol or DMF .
- Step 2 : Methylation of the hydrazide nitrogen using methyl iodide or dimethyl sulfate in the presence of a base like K₂CO₃ .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures is commonly employed .
Key considerations: Monitor reaction progress via TLC and optimize stoichiometry to minimize byproducts like unreacted hydrazides or over-methylated derivatives.
Q. Which spectroscopic techniques are critical for structural characterization of this compound?
- NMR : ¹H and ¹³C NMR (in DMSO-d₆ or CDCl₃) confirm the pyrazole core, trifluoromethyl group (δ ~110–120 ppm in ¹³C), and acetohydrazide protons (NH signals at δ ~9–10 ppm) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular mass and fragmentation patterns, particularly for the cyano and trifluoromethyl substituents .
- Elemental Analysis : Verify C, H, N percentages to confirm purity (>95%) .
Q. How can researchers assess preliminary biological activity for this compound?
- In vitro assays : Test anticonvulsant activity using maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) models in rodents .
- Dosage : Administer intraperitoneally at 30–100 mg/kg, monitoring seizure latency and mortality over 24 hours .
- Controls : Compare with standard agents (e.g., phenytoin for MES, ethosuximide for scPTZ) to establish efficacy thresholds .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
- Substitution patterns : Modify the pyrazole’s 4-cyano group to assess its role in binding (e.g., replace with carboxamide or sulfonamide). Evidence suggests trifluoromethyl enhances metabolic stability .
- Hydrazide backbone : Introduce bulky aryl groups (e.g., 4-fluorophenyl) to improve target selectivity, as seen in factor Xa inhibitors .
- Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to identify interactions with biological targets like GABA receptors or ion channels .
Q. What experimental strategies resolve contradictions in reported biological data?
- Model specificity : Discrepancies between MES and scPTZ results may arise from differing mechanisms (e.g., sodium channel vs. GABAergic modulation). Validate using complementary models like the 6-Hz psychomotor seizure test .
- Metabolic stability : Use liver microsomal assays to identify if rapid metabolism (e.g., cytochrome P450-mediated) reduces in vivo efficacy despite strong in vitro activity .
- Crystallography : Resolve structural ambiguities via single-crystal X-ray diffraction to confirm stereochemistry and hydrogen-bonding networks .
Q. How can researchers mitigate undesired byproducts during synthesis?
- Byproduct analysis : In reactions with phenylhydrazine, unexpected products like 5-cyano-3-(3,5-dimethyl-1-phenylpyrazol-4-yl)-1,2,4-thiadiazole may form due to competing cyclization pathways .
- Optimization : Adjust solvent polarity (e.g., switch from ethanol to acetonitrile) and temperature (60–80°C) to favor the desired pathway .
- Catalysis : Use Lewis acids (e.g., ZnCl₂) to accelerate hydrazide condensation and suppress side reactions .
Q. What advanced derivatization approaches enhance this compound’s pharmacological profile?
- Schiff base formation : React the acetohydrazide with aromatic aldehydes (e.g., 4-fluorobenzaldehyde) to generate hydrazone derivatives with improved lipophilicity and blood-brain barrier penetration .
- Heterocyclic fusion : Incorporate thiazole or triazole rings via cyclocondensation (e.g., with CS₂ or thiourea) to explore multitarget activity .
- Prodrug design : Esterify the hydrazide group to enhance oral bioavailability, followed by enzymatic hydrolysis in vivo .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
